1,2-Dithiolane-4-carboxylic acid, also known as asparagusic acid, is an organosulfur compound with the molecular formula . It is characterized by a heterocyclic structure that contains a dithiolane ring and a carboxylic acid functional group. This compound is primarily known for its presence in asparagus and its role in producing the distinctive odor in urine after asparagus consumption. The systematic name reflects its structural features, with two sulfur atoms incorporated into a five-membered ring.
Asparagusic acid was first isolated from the aqueous extract of Asparagus officinalis, commonly known as asparagus. Its biosynthesis in plants involves the transformation of isobutyric acid, making it a significant metabolic precursor for various sulfur-containing compounds.
Asparagusic acid belongs to the class of organosulfur compounds. It is classified under the broader category of dithiolanes due to its cyclic structure containing two thiol groups. The compound has been extensively studied for its biochemical properties and effects on human physiology, particularly regarding its unique odor-producing capabilities.
The synthesis of asparagusic acid can be achieved through several methods, including both natural extraction and laboratory synthesis.
This method improves upon earlier synthesis techniques by providing higher yields and more straightforward procedures.
The molecular structure of asparagusic acid features a five-membered ring with two sulfur atoms (dithiolane) and a carboxylic acid group attached at the 4-position. The structural formula can be represented as follows:
Asparagusic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for understanding the biochemical pathways involving asparagusic acid and its metabolites.
The mechanism by which asparagusic acid contributes to urine odor involves its metabolism into volatile sulfur compounds after ingestion. Upon consumption, it is metabolized to produce compounds such as methanethiol and dimethyl sulfide, which are responsible for the characteristic smell associated with asparagus consumption.
Research indicates that these metabolites appear within 15 minutes post-consumption and can persist for several hours, with variability among individuals. The half-life for odor disappearance is approximately four hours, influenced by genetic factors affecting metabolism.
Asparagusic acid exhibits typical properties of carboxylic acids and organosulfur compounds, including:
Asparagusic acid has several notable applications in scientific research:
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